The synthesis of Ciraparantag involves several key steps that ensure the purity and structural integrity of the compound. The primary synthetic route includes:
These methods collectively ensure that Ciraparantag meets the stringent standards necessary for pharmaceutical use.
The molecular structure of Ciraparantag can be described as follows:
Data from structural studies indicate that the binding interactions are critical for its mechanism of action, allowing for effective neutralization of anticoagulant agents in the bloodstream .
Ciraparantag exhibits significant chemical reactivity with various NOACs through non-covalent interactions. Key reactions include:
These reactions underscore its potential utility in emergency medical situations where rapid reversal of anticoagulation is necessary.
The mechanism by which Ciraparantag operates involves several steps:
Research indicates that this binding may also involve interactions with coagulation factors such as factor IXa, further influencing thrombin generation .
Ciraparantag possesses several notable physical and chemical properties:
These properties are critical for ensuring that Ciraparantag can be effectively administered in emergency situations where rapid reversal is required.
Ciraparantag's primary application lies in its role as an anticoagulant reversal agent. Its potential uses include:
Ciraparantag (development codes: PER977, PER-977, PER 977) emerged as a first-in-class small synthetic molecule designed to address the critical need for broad-spectrum anticoagulant reversal. Synthesized as a cationic compound with a molecular weight of 512.70 g/mol (CAS: 1438492-26-2), its discovery marked a paradigm shift from agent-specific antidotes like idarucizumab (for dabigatran) [6]. Early preclinical work established its unique mechanism: non-covalent charge-charge interactions enabling binding to diverse anticoagulants without enzymatic activity or thrombotic risk [1] [4]. The compound entered clinical evaluation in the 2010s, positioning itself as a potential universal reversal option for heparin derivatives (unfractionated heparin, low-molecular-weight heparin) and direct oral anticoagulants (DOACs) including factor Xa (apixaban, rivaroxaban, edoxaban) and thrombin inhibitors (dabigatran) [1] [3].
Table 1: Key Identifiers of Ciraparantag
Property | Value |
---|---|
IUPAC Name | (2S)-2-amino-N-[3-(4-{3-[(2S)-2-amino-5-carbamimidamidopentanamido]propyl}piperazin-1-yl)propyl]-5-carbamimidamidopentanamide |
CAS Number | 1438492-26-2 |
Synonyms | PER977, PER-977, PER 977 |
Molecular Formula | C₂₂H₄₈N₁₂O₂ |
Development Stage | Clinical trials (Phase I/II) |
The advent of DOACs improved safety and convenience over warfarin but introduced a critical gap: lack of rapid, targeted reversal strategies for life-threatening bleeding or urgent surgery. Non-specific therapies like prothrombin complex concentrates (PCCs) carry thrombotic risks and exhibit variable efficacy, particularly against direct factor Xa inhibitors [6]. Before antidotes like ciraparantag, clinicians managed bleeding with suboptimal approaches:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7